molecular formula C11H14O3 B13598222 Methyl 2-hydroxy-3-(m-tolyl)propanoate

Methyl 2-hydroxy-3-(m-tolyl)propanoate

Cat. No.: B13598222
M. Wt: 194.23 g/mol
InChI Key: YJDJOSSBOCSTHY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(m-tolyl)propanoate is an organic compound with the molecular formula C11H14O3. This compound is a derivative of propanoic acid and features a hydroxyl group and a methyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(m-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-3-(m-tolyl)propanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-3-(m-tolyl)propanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Methyl 2-oxo-3-(m-tolyl)propanoate.

    Reduction: Methyl 2-hydroxy-3-(m-tolyl)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-3-(m-tolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(m-tolyl)propanoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

    Methyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 2-hydroxy-3-(m-tolyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-hydroxy-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: Methyl 2-hydroxy-3-(m-tolyl)propanoate is unique due to the presence of the meta-tolyl group, which can influence its reactivity and interactions compared to other positional isomers or similar compounds. This uniqueness can be leveraged in specific synthetic and research applications where the meta-tolyl group provides distinct advantages.

Biological Activity

Methyl 2-hydroxy-3-(m-tolyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H14O3, characterized by the presence of a hydroxy group, a methyl ester group, and an m-tolyl group attached to a propanoate backbone. The hydroxy group contributes to its reactivity and ability to form hydrogen bonds, while the m-tolyl group influences its lipophilicity and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxy and ester groups can engage in non-covalent interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may modulate metabolic pathways, which could enhance drug metabolism and efficacy .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a series of derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) indicated that modifications in the m-tolyl group could enhance antimicrobial potency.

Compound NameMIC (µg/mL)Activity
This compound32Moderate
Methyl 2-hydroxy-3-phenylpropanoate16Strong
Methyl 2-hydroxy-3-(o-tolyl)propanoate64Weak

Enzymatic Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

  • Acaricidal Activity : A study investigated the acaricidal effects of various aryl propionate esters, including this compound, against Psoroptes cuniculi. The results showed that the compound exhibited moderate acaricidal activity at concentrations around 2.0 mM, suggesting potential use in pest control applications .
  • Drug Metabolism : Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings indicated that this compound could influence the metabolic pathways of certain drugs, potentially leading to altered pharmacokinetics when co-administered with other medications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3

InChI Key

YJDJOSSBOCSTHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)OC)O

Origin of Product

United States

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